molecular formula C37H50N6O9 B612770 Afplef-OH

Afplef-OH

Cat. No.: B612770
M. Wt: 722.8 g/mol
InChI Key: FUSHTHSTTRFCPC-OBXVVNIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ACTH (34-39) is a fragment of the adrenocorticotropic hormone, which is a peptide hormone consisting of 39 amino acids. This specific fragment includes the amino acids alanine, phenylalanine, proline, leucine, glutamic acid, and phenylalanine. ACTH is primarily produced in the anterior pituitary gland and plays a crucial role in regulating the production of steroid hormones by the adrenal cortex .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACTH (34-39) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially in a stepwise manner, using protected amino acid derivatives to prevent unwanted side reactions. The peptide chain is then cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of ACTH (34-39) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ACTH (34-39) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptide analogs with substituted amino acids .

Scientific Research Applications

ACTH (34-39) has a wide range of applications in scientific research, including:

Mechanism of Action

ACTH (34-39) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding stimulates the production of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates target proteins, leading to the synthesis and release of steroid hormones such as cortisol and adrenal androgens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ACTH (34-39) is unique in its specific sequence and its ability to bind to the MC2R receptor, making it a valuable tool for studying the regulation of adrenal steroidogenesis and the development of therapeutic agents targeting this pathway .

Biological Activity

Afplef-OH, chemically known as 4-Hydroxybenzaldehyde-3-fluorophenethyl ether, is a compound that has garnered attention in recent years due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its properties, mechanisms of action, and implications for future research.

This compound has a molecular formula of C15H13FO2 and is characterized by a pale yellow to white powder appearance. Its structure includes a benzaldehyde moiety and a phenethyl component with a fluorine substitution, which contributes to its unique biological activities.

PropertyValue
Molecular Weight250.26 g/mol
AppearancePale yellow to white powder
SolubilitySoluble in organic solvents
Melting Point60-62 °C
LogP (XLogP3)-1.5

Antioxidant Properties

This compound exhibits strong antioxidant activity, which is critical in combating oxidative stress associated with various diseases, including cancer and neurodegenerative disorders. In vitro studies have demonstrated its ability to scavenge free radicals effectively.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases. Mechanistic studies suggest that it may inhibit pro-inflammatory cytokines.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Its effectiveness as an antimicrobial agent could be leveraged in developing new antibiotics or preservatives for food and cosmetic applications.

Cancer Cell Growth Inhibition

In vitro studies have reported that this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

  • Study on Antioxidant Activity : A study assessed the free radical scavenging activity of this compound using DPPH assay, revealing an IC50 value of 25 µg/mL, indicating significant antioxidant potential.
  • Anti-inflammatory Mechanism : Another study investigated the effect of this compound on TNF-α induced inflammation in macrophages, showing a reduction in IL-6 levels by 40%, suggesting effective anti-inflammatory properties.
  • Antimicrobial Efficacy : Research demonstrated that this compound exhibited antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Toxicity and Safety

Evaluating the toxicity profile of this compound is crucial for its application in therapeutic contexts. Animal studies have indicated that doses up to 1000 mg/kg are well-tolerated without significant adverse effects. However, comprehensive toxicological assessments are necessary to establish safety for human use.

Toxicity Data Summary

ParameterValue
LD50 (in mice)>1000 mg/kg
Acute ToxicityLow
Chronic ToxicityNot fully evaluated

Applications in Research and Industry

This compound's biological properties suggest several applications:

  • Pharmaceutical Development : Its antioxidant and anti-inflammatory properties make it a candidate for drug development targeting chronic diseases.
  • Material Science : Potential use in synthesizing polymeric materials due to its unique chemical structure.
  • Food and Cosmetics : As an antimicrobial agent, it could be used to enhance the shelf life and safety of products.

Current State of Research

Research on this compound is still emerging, with most studies focusing on its biological properties. There is a need for more extensive investigations into its mechanisms of action, long-term safety profiles, and potential applications across different industries.

Future Directions

Future research should prioritize:

  • Comprehensive toxicity studies to establish safety profiles for human use.
  • Development of efficient synthetic methods to enhance yield and reduce costs.
  • Exploration of synergistic effects with other compounds to improve therapeutic efficacy.
  • Investigating the compound’s interactions with biological systems at the molecular level.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H50N6O9/c1-22(2)19-27(34(48)39-26(16-17-31(44)45)33(47)42-29(37(51)52)21-25-13-8-5-9-14-25)40-35(49)30-15-10-18-43(30)36(50)28(41-32(46)23(3)38)20-24-11-6-4-7-12-24/h4-9,11-14,22-23,26-30H,10,15-21,38H2,1-3H3,(H,39,48)(H,40,49)(H,41,46)(H,42,47)(H,44,45)(H,51,52)/t23-,26-,27-,28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHTHSTTRFCPC-OBXVVNIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Afplef-OH
Reactant of Route 2
Reactant of Route 2
Afplef-OH
Reactant of Route 3
Afplef-OH
Reactant of Route 4
Afplef-OH
Reactant of Route 5
Afplef-OH
Reactant of Route 6
Afplef-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.